

Synthesis and Application of N-Phenylanthracen-9-amine Derivatives in Organic Electronics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-Phenylanthracen-9-amine

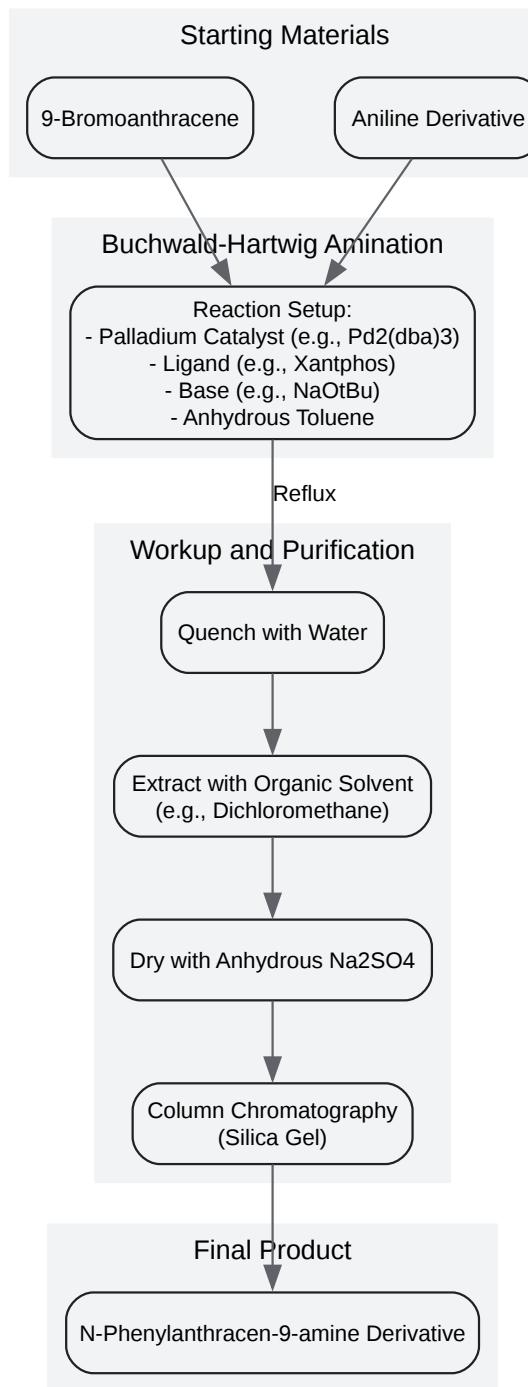
Cat. No.: B105210

[Get Quote](#)

Application Note and Protocols for Researchers in Organic Materials Science and Drug Development

Introduction

N-Phenylanthracen-9-amine and its derivatives have emerged as a significant class of organic materials with broad applications in the field of organic electronics. Their unique photophysical and electrochemical properties, stemming from the combination of the electron-rich triphenylamine core and the fluorescent anthracene moiety, make them excellent candidates for use as hole transport materials (HTMs) in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs), as well as emissive materials in OLEDs. This document provides detailed protocols for the synthesis of **N-phenylanthracen-9-amine** and its derivatives, alongside a summary of their performance in various organic electronic devices.


Synthesis of N-Phenylanthracen-9-amine Derivatives

The primary synthetic route to **N-phenylanthracen-9-amine** derivatives is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine.^{[1][2][3]} This reaction is favored for its high efficiency, functional group tolerance, and relatively mild reaction conditions compared to traditional methods.^{[1][2]}

General Synthesis Workflow

The synthesis of **N-phenylanthracen-9-amine** derivatives via the Buchwald-Hartwig amination follows a general workflow that can be adapted for various substituted starting materials.

General Synthesis Workflow for N-Phenylanthracen-9-amine Derivatives

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **N-Phenylanthracen-9-amine** derivatives.

Experimental Protocols

Protocol 1: Synthesis of N-Phenylanthracen-9-amine

This protocol details the synthesis of the parent compound, **N-phenylanthracen-9-amine**, via a Buchwald-Hartwig amination.

Materials:

- 9-Bromoanthracene
- Aniline
- Tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$)
- 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
- Sodium tert-butoxide (NaOtBu)
- Anhydrous Toluene
- Dichloromethane (DCM)
- Hexane
- Deionized Water
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Silica Gel for column chromatography

Procedure:

- To an oven-dried Schlenk flask, add 9-bromoanthracene (1.0 mmol), aniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), $\text{Pd}_2(\text{dba})_3$ (0.02 mmol), and Xantphos (0.04 mmol).
- Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
- Add anhydrous toluene (20 mL) via syringe.

- Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24 hours under an inert atmosphere.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and quench with deionized water (20 mL).
- Extract the aqueous layer with dichloromethane (3 x 30 mL).
- Combine the organic layers and wash with brine (2 x 20 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient as the eluent to afford the pure **N-phenylanthracen-9-amine**.

Characterization:

The final product should be characterized by ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Synthesis of N,N-Diphenylanthracen-9-amine

This protocol describes the synthesis of a derivative with an additional phenyl group on the amine nitrogen.

Materials:

- 9-Bromoanthracene
- Diphenylamine
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

- Potassium phosphate (K_3PO_4)
- Anhydrous Toluene

Procedure:

- In a glovebox, combine 9-bromoanthracene (1.0 mmol), diphenylamine (1.2 mmol), potassium phosphate (2.0 mmol), $Pd(OAc)_2$ (0.03 mmol), and SPhos (0.06 mmol) in a reaction vial.
- Add anhydrous toluene (10 mL) to the vial.
- Seal the vial and heat the mixture at 100 °C for 18 hours.
- After cooling to room temperature, dilute the mixture with dichloromethane and filter through a pad of celite.
- Concentrate the filtrate under reduced pressure.
- Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate eluent system to yield N,N-diphenylanthracen-9-amine.

Applications in Organic Electronics

N-Phenylanthracen-9-amine derivatives are versatile materials in organic electronics, primarily utilized as hole transport layers (HTLs) and emissive layers in OLEDs and as HTLs in perovskite solar cells.

As Hole Transport Materials (HTMs)

The triphenylamine core provides excellent hole-transporting capabilities, while the anthracene unit contributes to the material's thermal and morphological stability. The energy levels of these materials can be tuned by introducing various substituents on the phenyl or anthracene moieties to achieve better energy level alignment with adjacent layers in a device, thereby improving charge injection and transport.

As Emissive Materials

The inherent fluorescence of the anthracene core makes these derivatives suitable for use as blue emitters in OLEDs. The twisted molecular structure, resulting from the steric hindrance between the phenyl and anthracene groups, can suppress intermolecular π - π stacking, leading to high photoluminescence quantum yields in the solid state.

Performance Data

The following tables summarize the performance of selected **N-phenylanthracen-9-amine** derivatives in organic electronic devices.

Table 1: Performance of **N-Phenylanthracen-9-amine** Derivatives as Hole Transport Materials in Perovskite Solar Cells

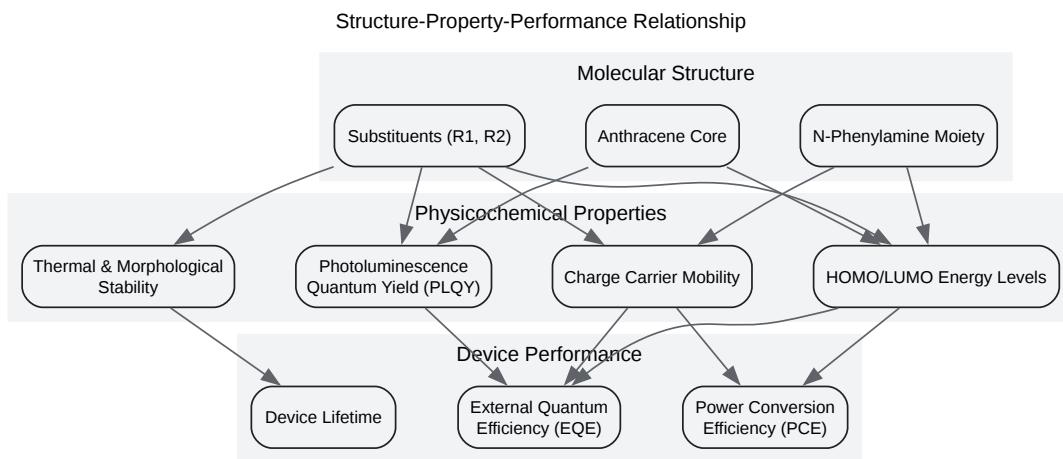

Derivative	Device Architecture	Hole Mobility (cm ² /Vs)	Power Conversion Efficiency (PCE) (%)	Reference
A102 (anthracene π -linker)	FTO/TiO ₂ /Perovskite/HTL/Au	Not Reported	17.56	[2][3]
Spiro-OMeTAD (for comparison)	FTO/TiO ₂ /Perovskite/HTL/Au	$2 \times 10^{-5} - 1 \times 10^{-4}$	17.27	[2]

Table 2: Performance of Anthracene-Amine Derivatives in Organic Light-Emitting Diodes (OLEDs)

Derivative	Role	External Quantum Efficiency (EQE) (%)	Luminous Efficiency (cd/A)	Power Efficiency (lm/W)	CIE (x, y)	Reference
PyAnPy	Emitter	4.78	Not Reported	Not Reported	(0.16, 0.10)	[4]
PyTAnPy	Emitter	5.48	Not Reported	Not Reported	(0.15, 0.06)	[4]
ICz-An-PPI	Emitter	4.32 (non-doped), 4.6 (doped)	5.83 (doped)	Not Reported	(0.147, 0.180), (0.148, 0.078)	[5]
IP-An-PPI	Emitter	5.41 (non-doped)	Not Reported	Not Reported	(0.149, 0.150)	[5]

Structure-Property Relationships

The performance of **N-phenylanthracen-9-amine** derivatives in organic electronic devices is intrinsically linked to their molecular structure.

[Click to download full resolution via product page](#)

Caption: Key structure-property-performance relationships for **N-Phenylanthracen-9-amine** derivatives.

Conclusion

N-Phenylanthracen-9-amine derivatives represent a promising class of materials for advancing organic electronics. The synthetic protocols provided herein offer a reliable and adaptable method for their preparation. The performance data, while highlighting their potential, also indicates that further molecular engineering is necessary to optimize their properties for specific applications. The structure-property relationships discussed provide a rational basis for the design of new derivatives with enhanced performance characteristics for next-generation OLEDs and perovskite solar cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Non-symmetric 9,10-diphenylanthracene-based deep-blue emitters with enhanced charge transport properties - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Anthracene-arylamine hole transporting materials for perovskite solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Synthesis and Application of N-Phenylanthracen-9-amine Derivatives in Organic Electronics]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b105210#synthesis-of-n-phenylanthracen-9-amine-derivatives-for-organic-electronics>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com